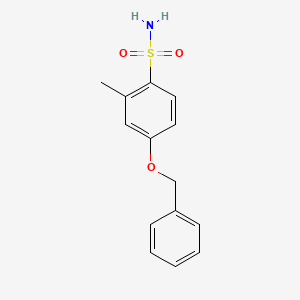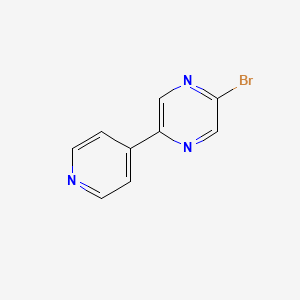
1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a sec-butylthio group and a propyl group
Méthodes De Préparation
The synthesis of 1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Sec-butylthio Group: The sec-butylthio group can be introduced via a nucleophilic substitution reaction using sec-butylthiol and an appropriate leaving group on the cyclobutane ring.
Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sec-butylthio group, where nucleophiles like halides or amines replace the thio group.
Esterification: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sec-butylthio group may play a role in binding to active sites, while the cyclobutane ring provides structural rigidity. Pathways involved could include inhibition or activation of specific enzymes, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Sec-butylthio)-3-propylcyclobutane-1-carboxylic acid include:
1-(Methylthio)-3-propylcyclobutane-1-carboxylic acid: Differing by the presence of a methylthio group instead of a sec-butylthio group.
1-(Sec-butylthio)-3-ethylcyclobutane-1-carboxylic acid: Differing by the presence of an ethyl group instead of a propyl group.
1-(Sec-butylthio)-3-propylcyclopentane-1-carboxylic acid: Differing by the presence of a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its specific combination of substituents and ring structure, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H22O2S |
|---|---|
Poids moléculaire |
230.37 g/mol |
Nom IUPAC |
1-butan-2-ylsulfanyl-3-propylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H22O2S/c1-4-6-10-7-12(8-10,11(13)14)15-9(3)5-2/h9-10H,4-8H2,1-3H3,(H,13,14) |
Clé InChI |
UDTYRDMOKJEPRG-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(C1)(C(=O)O)SC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



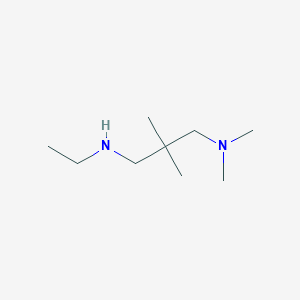
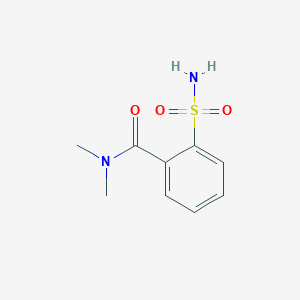
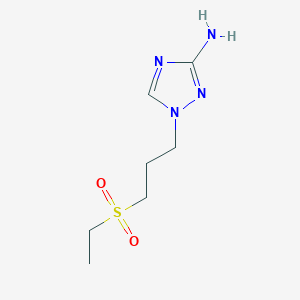

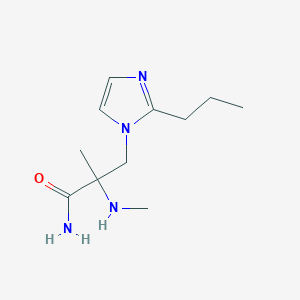

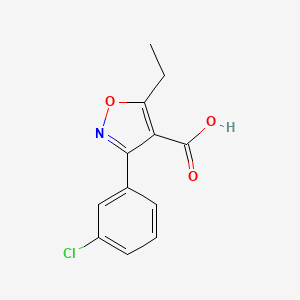

![4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13638033.png)
